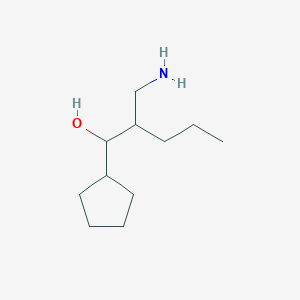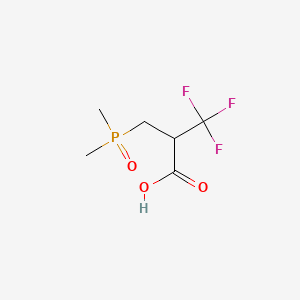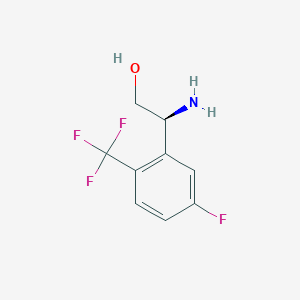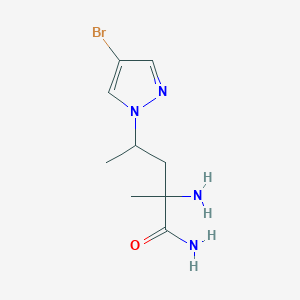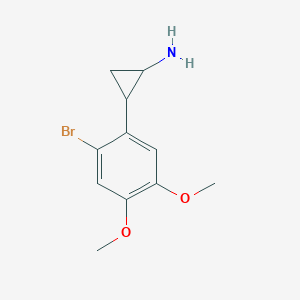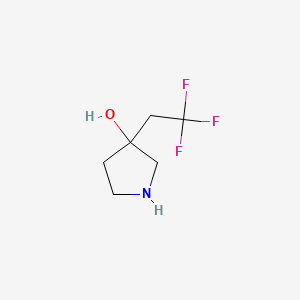
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL is a chemical compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidin-3-ol structure. The trifluoroethyl group imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-pyrrolidinol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethylamines .
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyridin-2-ol: This compound has a similar trifluoromethyl group but differs in the pyridine ring structure.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: This compound contains a bromine atom and a pyridine ring, making it structurally similar but functionally different.
Uniqueness
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL is unique due to its combination of the trifluoroethyl group and the pyrrolidin-3-ol structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H10F3NO |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-5(11)1-2-10-4-5/h10-11H,1-4H2 |
InChI-Schlüssel |
IBQOOWXBOZJFHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



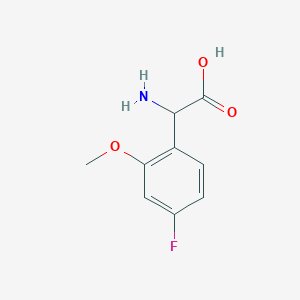
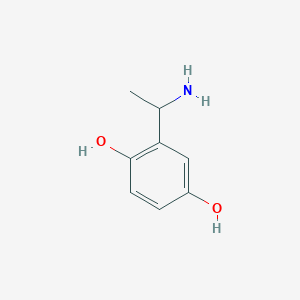
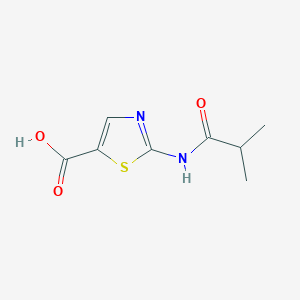
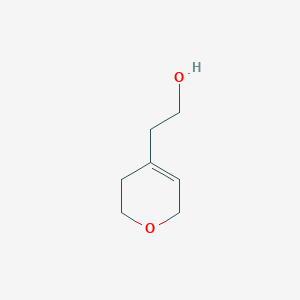
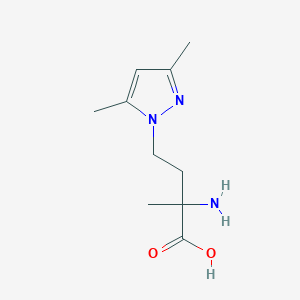
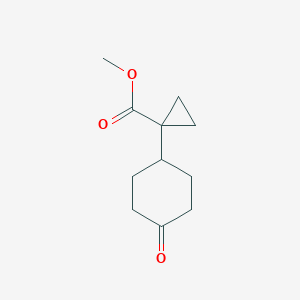
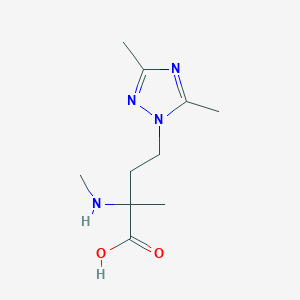
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
